(4-pentylphenyl)boronic Acid
Overview
Description
(4-pentylphenyl)boronic acid, also known as 4-pentylbenzeneboronic acid, is an organic compound with the molecular formula C11H17BO2. It is a boronic acid derivative characterized by a phenyl ring substituted with a pentyl group at the para position and a boronic acid functional group. This compound is typically a yellow-brown powder with a melting point of 82-84°C and a boiling point of 328°C .
Mechanism of Action
Target of Action
The primary target of (4-pentylphenyl)boronic Acid, also known as 4-n-Pentylphenylboronic acid, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound, such as this compound, transfers a formally nucleophilic organic group from boron to palladium . This interaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves two key steps: oxidative addition and transmetalation . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting that it may have suitable pharmacokinetic properties for use in chemical reactions.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically used under mild and functional group tolerant reaction conditions . Additionally, it’s important to note that the compound is generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-pentylphenyl)boronic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: 4-bromopentylbenzene
Boronic acid: Bis(pinacolato)diboron
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-pentylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to phenol derivatives using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration of the phenyl ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-pentylphenol
Reduction: 4-pentylbenzyl alcohol
Substitution: 4-bromo- or 4-chloropentylbenzene
Scientific Research Applications
(4-pentylphenyl)boronic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 4-phenylboronic acid
- 4-methylphenylboronic acid
- 4-ethylphenylboronic acid
- 4-butylphenylboronic acid
Uniqueness
Compared to its analogs, (4-pentylphenyl)boronic acid has a longer alkyl chain, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of liquid crystals and advanced materials.
Properties
IUPAC Name |
(4-pentylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9,13-14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRMPSOGFATLJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404610 | |
Record name | (4-Pentylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121219-12-3 | |
Record name | (4-Pentylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amylphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-n-Pentylphenylboronic acid enhance the properties of polypyrrole films?
A1: 4-n-Pentylphenylboronic acid acts as a functional dopant, meaning it is incorporated into the polypyrrole matrix during synthesis and imparts specific chemical properties to the resulting film. The key feature of this compound is the boronic acid group, which exhibits a strong affinity for diols []. This affinity stems from the ability of boronic acid to form reversible covalent bonds with the hydroxyl groups present in diols.
- Enhanced dopamine detection: The boronic acid groups within the polypyrrole film capture and retain dopamine, a diol-containing neurotransmitter. This preconcentration effect improves the sensitivity of electrochemical dopamine sensors [].
- Selective bacterial adhesion: The boronic acid groups promote the adhesion of bacteria with sugar-rich cell walls, such as Deinococcus proteolyticus, Streptococcus pneumoniae, and Klebsiella pneumoniae []. This selectivity arises from the interaction between boronic acid and the diol groups present in the bacterial cell wall polysaccharides.
Q2: What are the advantages of using 4-n-Pentylphenylboronic acid as a dopant compared to other methods for achieving similar functionality?
A2: The research highlights the simplicity and efficiency of using 4-n-Pentylphenylboronic acid as a dopant:
- Single-step synthesis: Incorporating the desired functionality is achieved directly during the polypyrrole film synthesis by using 4-n-Pentylphenylboronic acid as the dopant []. This eliminates the need for complex, multi-step surface modifications.
- Versatility: The approach can be applied to both electrochemical and chemical fabrication methods, broadening its potential applications [].
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